2-((2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile
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Overview
Description
The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a 1,2,4-oxadiazol-5-yl group, a 1H-pyrrol-1-yl group, and a benzonitrile group. These groups are common in many organic compounds and can contribute to the compound’s physical and chemical properties .
Chemical Reactions Analysis
The chemical reactivity of a compound is largely determined by its functional groups. For example, the benzo[d][1,3]dioxol-5-yl group might undergo electrophilic aromatic substitution reactions, while the 1,2,4-oxadiazol-5-yl group might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be predicted based on its molecular structure and functional groups .Scientific Research Applications
Anticancer Potential
Compounds similar to the one , including pyridine-3-carbonitrile derivatives and pyrazoline derivatives linked to benzo[1,3]dioxole moiety, have shown promising results in anticancer research. Specifically, the synthesis and evaluation of these compounds revealed significant cytotoxicity against human breast cancer cell lines MCF-7 and MDA-MB-231 (Mansour et al., 2021). Another study focusing on similar derivatives demonstrated potent anti-tubercular activity and non-toxicity at higher concentrations, highlighting their potential as antimicrobial agents (Shruthi et al., 2016).
Antimicrobial Properties
Derivatives of benzo[d][1,3]dioxol-5-yl have been synthesized and tested for their antimicrobial properties. In a study, these compounds showed good to moderate activity against bacterial strains, with some derivatives demonstrating better antimycobacterial agents compared to standard drugs like ciprofloxacin and pyrazinamide (Pandya et al., 2019). Similarly, another study found that the synthesized benzimidazole–oxadiazole hybrid molecules exhibited potent antimicrobial activities (Shruthi et al., 2016).
Corrosion Inhibition
1,3,4-Oxadiazole derivatives have been studied for their corrosion inhibition properties. For instance, a study investigated the effect of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulphuric acid. These compounds increased charge transfer resistance, indicating protective layer formation on mild steel surfaces (Ammal et al., 2018).
Synthesis and Characterization
In the realm of synthetic chemistry, studies have focused on synthesizing various derivatives of benzo[d][1,3]dioxol-5-yl and examining their properties. For example, a research study synthesized a series of thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety and evaluated their antimicrobial and anti-proliferative activities (Mansour et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have shown potent growth inhibition properties against various human cancer cell lines
Mode of Action
It has been suggested that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in certain cell lines . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression, leading to cell death.
Result of Action
The compound has shown potent growth inhibition properties against various human cancer cell lines . It has been suggested that the compound can induce apoptosis and cause both S-phase and G2/M-phase arrests in certain cell lines . These results indicate that the compound may have potential as an antitumor agent.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O3/c22-11-15-4-1-2-5-16(15)12-25-9-3-6-17(25)21-23-20(24-28-21)14-7-8-18-19(10-14)27-13-26-18/h1-10H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZALHUTYUFOWIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4CC5=CC=CC=C5C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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